molecular formula C17F30 B055740 Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- CAS No. 125061-94-1

Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-

Cat. No. B055740
CAS RN: 125061-94-1
M. Wt: 774.13 g/mol
InChI Key: AKBMBNDRIIVPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-, commonly known as perfluorodecalin (PFD), is a fluorocarbon derivative that has been extensively studied in the field of science due to its unique properties. PFD is a colorless, odorless, and non-toxic liquid that has high solubility in both water and organic solvents. This compound has been synthesized by various methods and has been used in scientific research applications such as drug delivery, tissue engineering, and imaging.

Scientific Research Applications

Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been extensively used in scientific research applications due to its unique properties. One of the most important applications of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is in drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has the ability to dissolve a wide range of hydrophobic drugs and can act as a carrier for drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the delivery of anticancer drugs, antibiotics, and steroids. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been used in tissue engineering as it can act as a scaffold for tissue regeneration. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the imaging of biological tissues as it has a high refractive index and can be used as a contrast agent.

Mechanism of Action

The mechanism of action of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is not fully understood. It is believed that Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- acts as a surfactant and can form micelles in solution. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also interact with cell membranes and can affect the permeability of the membrane. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to protect cells from oxidative stress and can act as an antioxidant.
Biochemical and Physiological Effects
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a number of biochemical and physiological effects. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to improve oxygen delivery to tissues and can act as a blood substitute. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been shown to reduce inflammation and can act as an anti-inflammatory agent. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a protective effect on cells and can reduce cell damage caused by various stressors such as hypoxia and ischemia.

Advantages and Limitations for Lab Experiments

Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a number of advantages for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is non-toxic and has a low viscosity which makes it easy to handle. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a high solubility in both water and organic solvents which makes it a versatile compound for use in experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- also has a high refractive index which makes it useful for imaging applications. However, Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has some limitations for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can interfere with some assays and can affect the activity of some enzymes. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also affect the growth of some cell types.

Future Directions

For the use of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- in scientific research include the development of new drug delivery systems, scaffolds for tissue engineering, and diagnostic imaging.

Synthesis Methods

Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can be synthesized by various methods such as the fluorination of decalin, the hydrogenation of perfluoronaphthalene, and the reaction of hexafluoropropene with cyclohexene. The most commonly used method for the synthesis of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is the fluorination of decalin. This method involves the reaction of decalin with a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The reaction produces Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- as the main product along with some side products.

properties

CAS RN

125061-94-1

Product Name

Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-

Molecular Formula

C17F30

Molecular Weight

774.13 g/mol

IUPAC Name

1-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene

InChI

InChI=1S/C17F30/c18-1-2(19,5(22,23)4(21)10(32,33)15(42,43)17(46,47)16(44,45)11(4,34)35)7(26,27)12(36,37)8(28,29)3(1,20)9(30,31)14(40,41)13(38,39)6(1,24)25

InChI Key

AKBMBNDRIIVPGZ-UHFFFAOYSA-N

SMILES

C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F

Canonical SMILES

C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F

Other CAS RN

125061-94-1

Origin of Product

United States

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